

Comparative Analysis of Mutant IDH1 Inhibitor Activity Against R132 Mutations

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Compound of Interest		
Compound Name:	mIDH1-IN-1	
Cat. No.:	B12417692	Get Quote

Introduction: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis.[1][2][3] The development of small molecule inhibitors targeting these mutant IDH1 enzymes represents a promising therapeutic strategy. This guide provides a comparative overview of the activity of a representative mutant IDH1 inhibitor, GSK321, against various R132 mutations. While the specific compound "mIDH1-IN-1" was not identified in the surveyed literature, GSK321 serves as a well-characterized example of a potent and selective mIDH1 inhibitor.

Data Presentation: Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of GSK321 against the most common IDH1 R132 mutations. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzymatic activity of the mutant IDH1 by 50%.



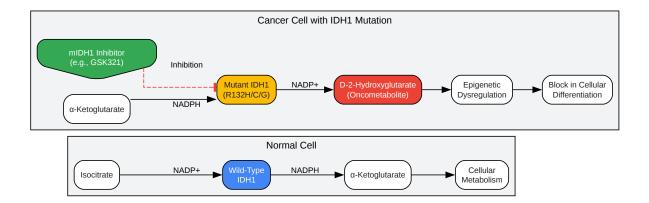
Inhibitor	IDH1 Mutation	IC50 (nM)
GSK321	R132H	4.6[1]
GSK321	R132C	3.8[1]
GSK321	R132G	2.9[1]
GSK321	Wild-Type IDH1	46[1]

Note: A lower IC50 value indicates a higher potency of the inhibitor. GSK321 demonstrates high potency against the R132H, R132C, and R132G mutants, with significantly less activity against the wild-type (non-mutated) enzyme, highlighting its selectivity.

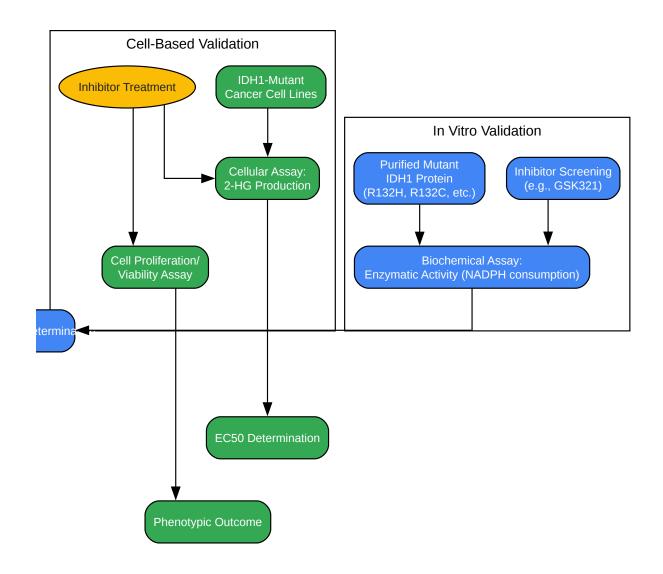
Signaling Pathway and Inhibitor Mechanism of Action

Mutant IDH1 enzymes catalyze the conversion of α -ketoglutarate (α -KG) to D-2-hydroxyglutarate (D-2HG).[1][2][3] D-2HG, an oncometabolite, competitively inhibits α -KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to cancer development.[1][2] mIDH1 inhibitors act by binding to the mutant enzyme and blocking its ability to produce D-2HG.









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